4-(三唑-1-基)苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

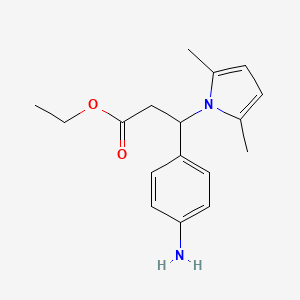

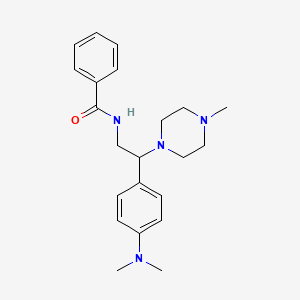

4-(Triazol-1-yl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6FN3O2S . It is a member of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered ring . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of 4-(Triazol-1-yl)benzenesulfonyl fluoride and similar compounds has been reported in the literature . These compounds were synthesized as HSP90 inhibitors, and their structures were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis

The molecular structure of 4-(Triazol-1-yl)benzenesulfonyl fluoride was established by NMR and MS analysis . The compound contains a triazole ring attached to a benzene ring via a sulfonyl fluoride group .科学研究应用

抗癌活性

研究已发现,与 4-(三唑-1-基)苯磺酰氟结构相关的化合物显示出显著的抗癌活性。例如,发现了一种结构上密切相关的三嗪叶酸拮抗剂对各种可移植结肠腺癌和邓宁小鼠卵巢肿瘤具有高度疗效,这表明类似化合物在癌症治疗策略中的潜在用途 (科贝特等人,1982)。

缓蚀剂

对三唑席夫碱的研究(与 4-(三唑-1-基)苯磺酰氟具有相同官能团)已证明其在酸性介质中作为缓蚀剂对低碳钢的有效性。这些缓蚀剂通过在钢表面形成保护层起作用,从而防止腐蚀并突出其在金属保存中的工业应用潜力 (蔡特拉等人,2015)。

用于 PET 成像的放射性标记

在诊断成像领域,4-(三唑-1-基)苯磺酰氟类似物已用于正电子发射断层扫描 (PET) 的放射性标记技术的开发。这些化合物作为创建放射性标记分子的前体,有助于在分子水平上非侵入性地可视化生物过程 (格莱泽和奥斯塔德,2007)。

阴离子的荧光传感

已设计出包含三唑单元的化合物,用于阴离子物种(包括氟离子)的选择性荧光检测。此类传感器对于环境监测和医疗保健应用非常有价值,在这些应用中,检测低浓度的特定离子至关重要 (隋等人,2013)。

抗菌和抗糖尿病剂

对含三唑化合物的研究(如 4-(三唑-1-基)苯磺酰氟)已导致开发出新的抗菌和抗糖尿病药物。这些研究突出了三唑衍生物在解决传染病和管理糖尿病中的治疗潜力 (法伊达拉等人,2011)。

作用机制

Target of Action

The primary target of the compound 4-(Triazol-1-yl)benzenesulfonyl fluoride is Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

4-(Triazol-1-yl)benzenesulfonyl fluoride interacts with its target, HSP90, by binding to it. This binding affinity was demonstrated in a preliminary HSP90 binding assay

Biochemical Pathways

These could include pathways related to signal transduction, cell cycle control, and transcriptional regulation .

Result of Action

Given its interaction with hsp90, it can be inferred that it may influence the stability and function of hsp90 client proteins, potentially leading to effects at the cellular level .

生化分析

Biochemical Properties

Triazoles and their derivatives have been found to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These properties suggest that 4-(Triazol-1-yl)benzenesulfonyl fluoride may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

These compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis

Molecular Mechanism

It is known that triazole compounds can form a C-N bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This suggests that 4-(Triazol-1-yl)benzenesulfonyl fluoride may exert its effects at the molecular level through similar binding interactions with biomolecules.

属性

IUPAC Name |

4-(triazol-1-yl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUFIAXYRJDNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2688397.png)

![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)

![4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2688400.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![Methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2688410.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)

![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)